

Physicochemical properties of 7-Chloro-2-methyl-furo[3,2-b]pyridine

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Compound of Interest

Compound Name: 7-Chloro-2-methyl-furo[3,2-b]pyridine

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An In-Depth Technical Guide to the Physicochemical Properties of **7-Chloro-2-methyl-furo[3,2-b]pyridine**

Abstract

The furo[3,2-b]pyridine heterocyclic system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous selective kinase inhibitors and other targeted therapeutic agents.^[1] This technical guide provides a comprehensive analysis of the physicochemical properties of a key derivative, **7-Chloro-2-methyl-furo[3,2-b]pyridine**. While specific experimental data for this analogue is sparse in publicly accessible literature, this document consolidates known identifiers and presents a robust framework of predicted characteristics and validated analytical methodologies. By leveraging data from the parent furo[3,2-b]pyridine core and related structures, we offer field-proven protocols for identity confirmation, purity assessment, and full characterization, enabling researchers to confidently incorporate this valuable building block into their drug discovery pipelines.

Core Molecular & Physical Properties

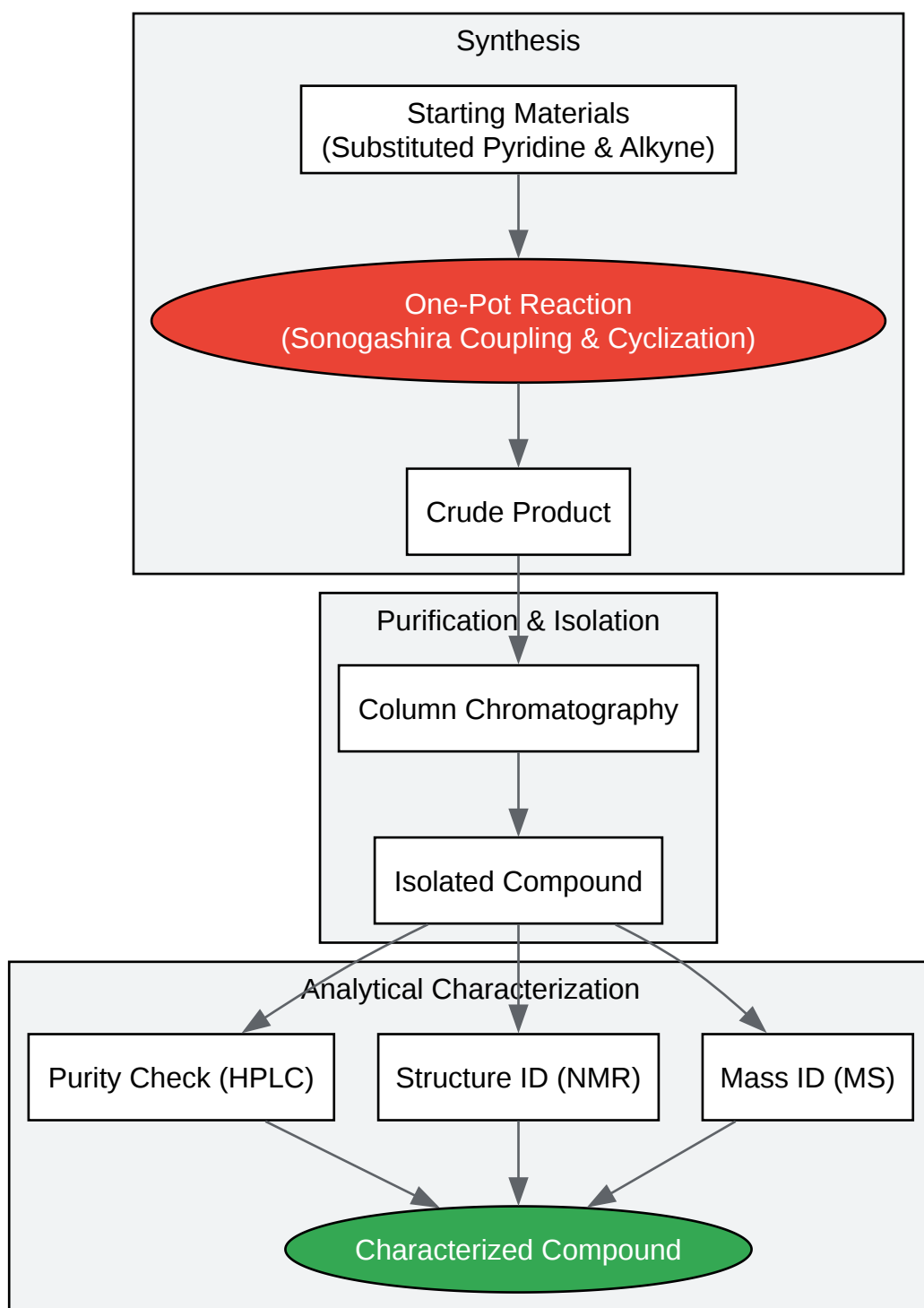
7-Chloro-2-methyl-furo[3,2-b]pyridine is a substituted aromatic heterocycle. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that is instrumental to its utility in forming targeted interactions with biological macromolecules. The chloro-substituent at the 7-position and the methyl group at the 2-position

provide key vectors for synthetic elaboration and for modulating the molecule's steric and electronic profile.

Below is a summary of its core identifiers and physical properties. It is important to note that while identifiers like molecular formula and weight are absolute, physical properties such as boiling and melting points for this specific derivative are not widely reported and are often predicted in available databases.

Property	Value	Source(s)
IUPAC Name	7-chloro-2-methylfuro[3,2-b]pyridine	N/A
CAS Number	220992-40-5; 51488-20-1	[2]
Molecular Formula	C ₈ H ₆ ClNO	[2]
Molecular Weight	167.59 g/mol	
Appearance	Brown Solid (Predicted)	[3]
Boiling Point	204.3 ± 20.0 °C (Predicted for parent)	[3]
Density	1.377 ± 0.06 g/cm ³ (Predicted for parent)	[3]
pKa	2.53 ± 0.30 (Predicted for parent)	[3]

Note: Some physical properties are based on predictions for the parent compound, 7-Chloro-furo[3,2-b]pyridine, as specific experimental data for the 2-methyl derivative is not readily available.



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